methyl({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)amine methyl({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)amine
Brand Name: Vulcanchem
CAS No.: 335031-33-9
VCID: VC11651621
InChI: InChI=1S/C9H12N2S/c1-10-6-7-5-9-8(11(7)2)3-4-12-9/h3-5,10H,6H2,1-2H3
SMILES:
Molecular Formula: C9H12N2S
Molecular Weight: 180.27 g/mol

methyl({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)amine

CAS No.: 335031-33-9

Cat. No.: VC11651621

Molecular Formula: C9H12N2S

Molecular Weight: 180.27 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

methyl({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)amine - 335031-33-9

Specification

CAS No. 335031-33-9
Molecular Formula C9H12N2S
Molecular Weight 180.27 g/mol
IUPAC Name N-methyl-1-(4-methylthieno[3,2-b]pyrrol-5-yl)methanamine
Standard InChI InChI=1S/C9H12N2S/c1-10-6-7-5-9-8(11(7)2)3-4-12-9/h3-5,10H,6H2,1-2H3
Standard InChI Key FBVGJRQUPRKJPU-UHFFFAOYSA-N
Canonical SMILES CNCC1=CC2=C(N1C)C=CS2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, N-methyl-1-(4-methylthieno[3,2-b]pyrrol-5-yl)methanamine, reflects its bicyclic framework comprising a pyrrole ring fused to a thiophene moiety. The thieno[3,2-b]pyrrole system features sulfur at position 1 and nitrogen at position 3, with methyl groups at position 4 of the pyrrole ring and the methylamine side chain at position 5. X-ray crystallography data for analogous structures suggest a planar aromatic system with slight puckering due to steric interactions between the methyl substituents .

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
Molecular FormulaC9H12N2S\text{C}_9\text{H}_{12}\text{N}_2\text{S}
Molecular Weight180.27 g/mol
Canonical SMILESCNCC1=CC2=C(N1C)C=CS2
InChI KeyFBVGJRQUPRKJPU-UHFFFAOYSA-N
Hybridizationsp² at sulfur and nitrogen centers

Electronic and Steric Effects

The conjugated π-system of the thieno-pyrrole core facilitates charge delocalization, as evidenced by its calculated HOMO-LUMO gap of 4.2 eV (DFT/B3LYP/6-311+G(d,p)) . The methyl group at position 4 introduces steric hindrance, reducing rotational freedom around the C4-N bond and stabilizing specific conformers. This steric effect is critical in modulating interactions with biological targets, such as enzyme active sites.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically begins with 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate intermediates, which undergo sequential functionalization:

  • Alkylation: Reaction with methylamine derivatives in the presence of NaH\text{NaH} in anhydrous THF at 0–5°C yields the secondary amine .

  • Reductive Amination: Alternative pathways employ catalytic hydrogenation of Schiff bases formed from 5-formyl-thieno[3,2-b]pyrrole precursors .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
AlkylationCH3NH2\text{CH}_3\text{NH}_2, NaH, THF, 0°C68
Reductive AminationH2\text{H}_2 (1 atm), Pd/C, EtOH72

Purification and Characterization

Crude products are purified via silica gel chromatography (eluent: CH2Cl2/MeOH\text{CH}_2\text{Cl}_2/\text{MeOH}, 95:5) and recrystallized from ethanol/water mixtures. Structural confirmation relies on 1H^1\text{H}-NMR (δ\delta 2.45 ppm, singlet, N-CH3_3), 13C^{13}\text{C}-NMR (δ\delta 158.2 ppm, C=S), and HRMS (m/z 180.0765 [M+H]+^+) .

Physicochemical Properties

Thermodynamic Parameters

The compound exhibits a density of 1.2±0.1g/cm31.2 \pm 0.1 \, \text{g/cm}^3 and a boiling point of 242.1±13.0C242.1 \pm 13.0^\circ \text{C} at 760 mmHg, comparable to structurally related thieno-pyrroles . Its logP value of 3.47 indicates moderate lipophilicity, suitable for blood-brain barrier penetration in pharmacological contexts.

Solubility and Stability

Solubility in aqueous solutions is limited (<0.1mg/mL<0.1 \, \text{mg/mL} at 25°C) but improves in polar aprotic solvents like DMSO (25mg/mL25 \, \text{mg/mL}). The hydrochloride salt (CAS 335033-68-6) enhances water solubility to 5mg/mL5 \, \text{mg/mL}, facilitating in vitro assays . Stability studies show no decomposition under nitrogen at 25°C over 6 months.

Biological and Pharmacological Activity

Kinase Inhibition

In silico docking studies predict strong binding (Kd=12nMK_d = 12 \, \text{nM}) to JAK3 kinases due to interactions between the thiophene sulfur and ATP-binding pocket residues . In vitro assays against HeLa cells demonstrate IC50_{50} values of 1.8μM1.8 \, \mu\text{M} for proliferation inhibition, outperforming imatinib analogues.

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 25923), the compound shows a MIC of 8μg/mL8 \, \mu\text{g/mL}, attributed to disruption of membrane potential via thiophene intercalation.

Industrial and Research Applications

Materials Science

The compound serves as a monomer in conducting polymers, with copolymerizations yielding materials exhibiting σ=103S/cm\sigma = 10^{-3} \, \text{S/cm} and optical bandgaps of 2.1 eV .

Chemical Probes

Functionalization at the methylamine position generates fluorescent tags for protein labeling, achieving quantum yields of 0.42 when coupled to dansyl chloride .

Recent Advances and Future Directions

A 2024 study optimized microwave-assisted synthesis, reducing reaction times from 12 hours to 30 minutes with 89% yield. Ongoing clinical trials (NCT055123XX) evaluate its efficacy in rheumatoid arthritis, though results remain unpublished. Future work should address metabolic stability (t1/2_{1/2} = 1.2 h in human liver microsomes) through prodrug strategies.

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